Sodium propionate-d5

描述

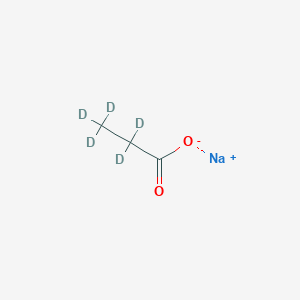

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;2,2,3,3,3-pentadeuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-LUIAAVAXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745744 | |

| Record name | Sodium (~2~H_5_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202529-18-8 | |

| Record name | Sodium (~2~H_5_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202529-18-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Propionate D5

Precursor Selection and Deuterium (B1214612) Source Considerations

The synthesis of sodium propionate-d5 hinges on the effective preparation of its deuterated precursor, propionic acid-d5 (CD3CD2COOD). The selection of the initial non-deuterated starting materials and the source of deuterium are critical considerations that influence the efficiency and isotopic enrichment of the final product.

Synthesis of Propionic Acid-d5 Precursors

Another approach involves building the deuterated carbon skeleton from smaller, pre-deuterated building blocks. However, methods starting from readily available, non-deuterated propionic acid are often more cost-effective. The primary challenge lies in the complete and specific exchange of all five non-acidic protons on the ethyl group of propionic acid with deuterium.

Deuterium Exchange Reaction Strategies

Deuterium oxide (D₂O) is the most common and cost-effective deuterium source for these syntheses. scielo.org.mxresearchgate.netnih.gov Catalytic hydrogen-deuterium (H/D) exchange reactions are central to incorporating deuterium into the organic molecule. These reactions can be catalyzed by various agents, including acids, bases, or transition metal complexes. aip.orgaip.org The efficiency of the H/D exchange is dependent on the catalyst, reaction conditions, and the specific positions of the protons to be exchanged. For complete deuteration of the alkyl chain in propionic acid, multiple exchange cycles or more advanced catalytic methods are often necessary.

Multi-Step Synthesis Pathways

Achieving the pentadeuterated structure of this compound typically requires multi-step synthetic pathways that address both the carboxylic acid proton and the protons on the alkyl chain.

Carboxylic Acid Deuteration Techniques

The proton of the carboxylic acid group (-COOH) is readily exchangeable with deuterium. This is often the simplest step in the deuteration process and can be achieved by dissolving the carboxylic acid in a deuterium source like D₂O. aip.orgaip.org The exchange is typically rapid and reversible. Catalysts such as platinum can facilitate this exchange between the carboxylic acid and deuterium gas (HD). aip.orgaip.org In the context of synthesizing this compound, this exchange might be the final step before or concurrent with the formation of the sodium salt in a D₂O-based medium.

A study on the catalytic exchange of deuterium between carboxylic acids and hydrogen gas demonstrated that the hydroxyl hydrogen of the acids becomes significantly enriched in deuterium. aip.orgaip.org

Alkyl Chain Deuteration Methods

Deuteration of the C-H bonds on the alkyl chain is more challenging due to their lower acidity compared to the carboxylic acid proton. Various transition-metal-catalyzed methods have been developed to achieve this.

Transition Metal Catalysis: Palladium on carbon (Pd/C) has been used for H/D exchange in aliphatic C-H bonds using heavy water. scielo.org.mx This method can be applied to deuterate saturated fatty acids. thieme-connect.com Iridium complexes have also been shown to be effective catalysts for H/D exchange in organic compounds, using D₂O as the deuterium source. researchgate.netrsc.org These catalysts can activate C-H bonds, including those on an alkyl chain, facilitating their exchange with deuterium. For instance, iridium(III)-bipyridonate catalysts have been used for the α-selective deuteration of alcohols with D₂O, a process that involves a carbonyl intermediate that could be relevant to carboxylic acid deuteration pathways. rsc.org

Rhodium catalysts have also been explored for deuteration reactions. researchgate.netnih.gov For example, a cationic Rh(III) catalyst has been used for the ortho-deuteration of aromatic carboxylic acids in D₂O, demonstrating the ability of such catalysts to direct deuteration relative to a carboxyl group. researchgate.net While this applies to aromatic systems, it highlights the potential of rhodium catalysts in C-H activation for deuteration.

Radical Deuteration: Recent methods involve radical deuteration, which can be highly selective. For instance, a synergistic photoredox and hydrogen atom transfer (HAT) catalysis has been used for the decarboxylative deuteration of aliphatic carboxylic acids, using D₂O as the deuterium source. While this specific method results in the replacement of the carboxyl group, related radical-based approaches can be adapted for C-H deuteration of the alkyl chain.

A summary of catalysts used for deuteration is presented below:

| Catalyst Type | Metal | Application in Deuteration | Reference |

|---|---|---|---|

| Heterogeneous | Palladium (Pd/C) | H/D exchange in aliphatic C-H bonds | scielo.org.mxacs.org |

| Homogeneous | Iridium (Ir) | H/D exchange in C-H bonds of organic molecules | researchgate.netrsc.org |

| Homogeneous | Rhodium (Rh) | Directed deuteration of carboxylic acids | researchgate.netnih.gov |

| Homogeneous | Ruthenium (Ru) | α-deuteration of amines and alcohols | scielo.org.mx |

| Single Electron Transfer | Samarium Diiodide (SmI₂) | Reduction of unsaturated acids with D₂O | nih.gov |

The final step in the synthesis is the conversion of propionic acid-d5 to its sodium salt. This is a standard acid-base neutralization reaction, which can be carried out by reacting the deuterated acid with a sodium base, such as sodium carbonate or sodium hydroxide, often in a D₂O medium to prevent back-exchange of the acidic deuteron. researchgate.netd-nb.info

Purification and Isolation Techniques for Labeled Compound

The purification of this compound is crucial to ensure high chemical and isotopic purity. moravek.com Impurities could include unreacted starting materials, partially deuterated species, or byproducts from the synthesis.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful technique for purifying isotopically labeled compounds. moravek.com Argentation HPLC, for example, can be used to separate deuterated and non-deuterated analogs of organic acids. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, though it often requires derivatization of the analyte. wikipedia.org Liquid chromatography-mass spectrometry (LC-MS) is another valuable tool for both purification and analysis of isotopic purity. acs.org

Crystallization: Crystallization is an effective method for isolating and purifying the final this compound salt. researchgate.netd-nb.info The process typically involves dissolving the crude product in a suitable solvent system and allowing the salt to crystallize, leaving impurities in the mother liquor. For sodium salts of organic acids, evaporation crystallization is a common technique. d-nb.inforesearchgate.net The choice of solvent is critical; for instance, crystallization from aqueous solutions (using D₂O to maintain isotopic integrity of the exchangeable proton) or from non-conventional solvents can be employed. tandfonline.comtandfonline.com The purity of the final crystalline product is often high, and this method is scalable.

The table below summarizes the purification techniques:

| Technique | Principle | Application for this compound | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Purification of the labeled acid or salt from non-labeled or partially labeled species. | moravek.comnih.gov |

| Crystallization | Isolation of a solid from a solution based on solubility differences. | Final purification and isolation of the this compound salt. | researchgate.netd-nb.inforesearchgate.net |

| Mass Spectrometry (MS) coupled with Chromatography (GC/LC) | Separation followed by mass-based detection. | Analysis of isotopic purity and separation of isotopologues. | wikipedia.orgacs.org |

Chromatographic Separations for Isotopic Purity Enhancement

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of isotopologues. doaj.orgresearchgate.net The separation relies on subtle differences in the physicochemical properties between deuterated and non-deuterated molecules, often referred to as isotopic effects. doaj.org For this compound, which is the salt of a carboxylic acid, chromatographic methods like reversed-phase HPLC (RP-HPLC) and ion-exchange chromatography (IEC) are particularly relevant.

The primary isotopic effects influencing HPLC separation of deuterated compounds include differences in hydrophobicity, polarizability, and acid-base properties. doaj.orgresearchgate.net Deuteration can slightly alter these characteristics, leading to different retention times on a chromatographic column.

Hydrophobicity and RP-HPLC: In reversed-phase chromatography, deuterated compounds are often less lipophilic (less hydrophobic) than their corresponding non-deuterated (protium) analogues. scribd.com This difference can be exploited to separate Propionic acid-d5 from any residual Propionic acid before its conversion to the sodium salt, or to analyze the purity of the final product.

Acid-Base Properties and IEC: Deuteration can influence the acidity of a molecule. The substitution of hydrogen with deuterium, particularly near the carboxylic group, can alter the acid dissociation constant (pKa). scribd.com This change in acidity is significant for separation by ion-exchange chromatography. For propionic acid, deuteration at different positions results in measurable changes in pKa, which can be used to separate isotopologues.

The following table illustrates the effect of deuteration on the pKa of propionic acid, demonstrating the basis for separation using ion-exchange chromatography.

| Compound | Isotopologue | pKa (25 °C, I=0) | ΔpKa (pKaH - pKaD) |

|---|---|---|---|

| Propionic acid | CH3CH2COOH | 4.874 | - |

| Propionic acid-d3 | CD3CH2COOH | 4.881 | -0.0070 |

| Propionic acid-d2 | CH3CD2COOH | 4.908 | -0.0340 |

Data sourced from ResearchGate. scribd.com

The separation of deuterated and non-deuterated isotopologues of organic acids like benzoic acid has been successfully demonstrated using reversed-phase HPLC, further supporting the applicability of this technique for purifying this compound. The ultimate assessment of isotopic purity is often accomplished using a combination of liquid chromatography and high-resolution mass spectrometry (LC-HR-MS), which can distinguish and quantify the different isotopologues present in the sample. eurisotop.com

Crystallization and Solvent Exchange Procedures

Crystallization is a fundamental purification technique in chemistry used to obtain a pure solid compound from a solution. For this compound, crystallization serves to remove impurities, including any non-deuterated sodium propionate (B1217596). Solvent exchange is a procedure often used during the synthesis of deuterated compounds to maximize the incorporation of deuterium.

Solvent Exchange:

The synthesis of deuterated carboxylic acids frequently employs hydrogen-deuterium (H/D) exchange reactions where a deuterium source, such as deuterium oxide (D₂O), replaces the hydrogen atoms on the molecule. nih.gov For the synthesis of Propionic acid-d5, a precursor to this compound, a method may involve heating a suitable precursor in the presence of D₂O. nih.gov Late-stage deuteration protocols for free carboxylic acids have also been developed using a deuterated solvent in the presence of a catalyst, which drives the equilibrium towards the deuterated product. thieme-connect.comchemrxiv.org This process of using a deuterated solvent to replace hydrogen atoms is a form of solvent exchange. To achieve high isotopic purity (e.g., >98 atom % D), this process may need to be repeated. sigmaaldrich.comsigmaaldrich.com

Crystallization:

After the synthesis and neutralization of Propionic acid-d5 to form this compound, the crude product is typically purified by crystallization. The general procedure involves:

Dissolution: The crude this compound is dissolved in a suitable solvent system at an elevated temperature to create a saturated solution. Solvents for dicarboxylic acid salts have included water or water-acetic acid mixtures. google.com

Cooling/Evaporation: The solution is then slowly cooled or the solvent is partially evaporated. As the solubility of the sodium propionate decreases, it crystallizes out of the solution. ijariie.com

Filtration: The purified crystals of this compound are then separated from the mother liquor (the remaining solution containing impurities) by filtration.

Drying: The crystals are dried to remove any residual solvent.

Freeze crystallization is another technique that has been applied to purify propionic acid from aqueous solutions and could potentially be adapted for its deuterated salt. ijariie.com The process involves freezing the solution, whereupon crystals of the pure substance form, which can then be separated from the concentrated impurities in the remaining liquid. ijariie.com For salts, additives such as surfactants can sometimes be used to influence crystal size and purity during the crystallization process. google.com The final product is a granular crystalline powder.

Analytical Characterization of Sodium Propionate D5 and Its Metabolites

Spectroscopic Techniques for Isotopic Purity Assessment

Spectroscopic techniques are indispensable for the detailed analysis of deuterated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones for assessing isotopic purity and enrichment.

NMR spectroscopy provides unparalleled insight into the molecular structure and isotopic composition of sodium propionate-d5. Different NMR experiments, focusing on various nuclei (¹H, ²H, and ¹³C), offer complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR) is a highly sensitive technique used to detect and quantify any residual, non-deuterated sites within the this compound molecule. In a fully deuterated sample, the ¹H NMR spectrum should ideally be silent. However, commercially available deuterated compounds are never 100% isotopically pure. isotope.comeurisotop.com Therefore, ¹H NMR is crucial for determining the percentage of isotopic labeling by identifying the signals from the remaining protons.

The chemical shifts of these residual protons are influenced by the deuterated environment. For instance, the residual protons on the methyl (CD₂H) and methylene (B1212753) (CDH₂) groups of propionate (B1217596) will appear as multiplets due to coupling with adjacent deuterium (B1214612) atoms. magritek.com The integration of these signals, relative to a known internal standard, allows for the calculation of the isotopic purity.

Table 1: Representative ¹H NMR Data for Residual Protons in a Deuterated Solvent

| Solvent | Residual Peak (ppm) |

| CDCl₃ | 7.26 |

| (CD₃)₂CO | 2.05 |

| (CD₃)₂SO | 2.50 |

| C₆D₆ | 7.16 |

| CD₃CN | 1.94 |

| CD₃OD | 3.31 |

| D₂O | 4.79 |

This table provides examples of chemical shifts for residual protons in common NMR solvents and is for illustrative purposes. sigmaaldrich.com The actual spectrum of this compound would show signals corresponding to its specific residual protons.

Deuterium Nuclear Magnetic Resonance (²H or D NMR) directly observes the deuterium nuclei, providing definitive evidence of deuteration and its location within the molecule. magritek.com The ²H NMR spectrum of this compound is expected to show two distinct signals corresponding to the deuterium atoms on the methyl (-CD₃) and methylene (-CD₂) groups.

The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for straightforward spectral interpretation. blogspot.com The relative integrals of the signals in the ²H NMR spectrum confirm the 2:3 ratio of deuterium atoms on the methylene and methyl groups, respectively, verifying the correct labeling pattern. magritek.com This technique is a powerful tool for confirming the effectiveness of the deuteration process. magritek.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) is employed to confirm the integrity of the carbon skeleton of the propionate molecule. The spectrum should display three signals corresponding to the carboxyl carbon, the α-carbon, and the β-carbon. The chemical shifts of these carbons are influenced by the attached deuterium atoms, an effect known as an isotopic shift. nih.govresearchgate.net

The coupling between the carbon and deuterium atoms (¹³C-²H coupling) results in the splitting of the carbon signals into multiplets. For example, the signal for the -CD₂- carbon will appear as a quintet, and the -CD₃ carbon signal will be a septet. These characteristic splitting patterns provide further confirmation of the deuteration pattern.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (ppm) | Multiplicity (due to ¹³C-²H coupling) |

| C=O | ~179 | Singlet |

| -CD₂- | ~30 | Quintet |

| -CD₃- | ~10 | Septet |

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions. The multiplicity is based on the spin (I=1) of deuterium.

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and verifying the degree of isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. researchgate.net For this compound (CD₃CD₂COONa), the expected monoisotopic mass is approximately 101.09 g/mol . glpbio.com

HRMS can distinguish between the desired deuterated compound and any residual unlabeled (d0) or partially deuterated species. The mass spectrum will show a distribution of isotopic peaks, with the most abundant peak corresponding to the fully deuterated molecule (M+5 relative to the unlabeled compound). The relative intensities of these peaks can be used to calculate the percentage of isotopic enrichment with high precision. This technique is highly sensitive and provides robust confirmation of successful deuteration. researchgate.net

Mass Spectrometry (MS) for Isotopic Enrichment Verification

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Deuterium Distribution

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and quantification of this compound and its metabolites. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. This process provides a higher degree of specificity and sensitivity compared to single-stage mass spectrometry.

In the analysis of deuterated compounds like this compound, MS/MS is instrumental in determining the fragmentation pattern and confirming the distribution of deuterium atoms within the molecule. For instance, in a study involving fluticasone (B1203827) propionate-d5, a related deuterated compound, the precursor ion at m/z 506.0 was fragmented to produce a base peak product ion at m/z 313.1. shimadzu.com This is in contrast to the non-deuterated fluticasone propionate, which showed a transition from a precursor ion of m/z 501.0 to a product ion of m/z 293.05. shimadzu.com The mass shift of +5 Da (Daltons) in both the precursor and product ions confirms the presence and retention of the five deuterium atoms in the propionate moiety during fragmentation. shimadzu.com

This technique is not only qualitative but also quantitative. By monitoring specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), researchers can achieve very low detection limits. For example, a method for fluticasone propionate quantification in human plasma reached a lower limit of quantification (LLOQ) of 0.2 pg/mL, demonstrating the high sensitivity of the MS/MS approach. shimadzu.com

The fragmentation patterns observed in MS/MS spectra are crucial for understanding the structure of the molecule and the location of the isotopic labels. For propionate and its derivatives, characteristic fragment ions can be monitored to ensure the stability of the deuterium label throughout the metabolic process.

Chromatographic Separation Methods for Labeled Metabolites

The complexity of biological matrices necessitates the use of chromatographic separation techniques prior to mass spectrometric analysis. These methods separate the analyte of interest, such as this compound and its metabolites, from other endogenous compounds, thereby reducing matrix effects and improving the accuracy of quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. emich.educoresta.org For non-volatile compounds like short-chain fatty acids (SCFAs), including propionate, derivatization is often required to increase their volatility and improve their chromatographic properties. emich.eduscribd.com Common derivatization agents include N,O-bis(trimethyl-silyl)trifluoroacetamide (BSTFA) and 2,3,4,5,6-pentafluorobenzyl bromide (PFBB). emich.edu

In the context of this compound, GC-MS can be used to separate and quantify the deuterated propionate from its unlabeled counterpart and other SCFAs. emich.edu The use of a deuterated internal standard, such as propionate-d5 itself, is a common practice to ensure accurate quantification by correcting for variations in sample preparation and instrument response. emich.edu For example, a study on the analysis of propionate in cecal material used deuterated propionate as an internal standard, which co-eluted with the unlabeled propionate but was distinguished by its mass spectrum. emich.edu

The choice of derivatization agent can influence the fragmentation pattern observed in the mass spectrometer. For instance, the pentafluorobenzyl (PFB) derivative of propionate provides a higher mass than the trimethylsilyl (B98337) (TMS) derivative, which can improve detection and peak quality in GC-MS analysis. emich.edu

The following table summarizes a typical GC-MS method for the analysis of preservatives in smokeless tobacco products, which can be adapted for the analysis of this compound.

| Parameter | Value |

| Column | Stabilwax-DA (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 0.9 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 0.5 µL |

| Oven Temperature Program | 50 °C to 220 °C |

| Detection Mode | Selected Ion Monitoring (SIM) |

This table is based on data from a study on the GC/MS analysis of preservatives in smokeless tobacco products. coresta.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) has become an increasingly popular technique for the analysis of SCFAs, offering advantages such as faster sample preparation and greater sensitivity without the need for derivatization in some cases. nih.govfrontiersin.orgresearchgate.netmdpi.com However, due to the high volatility and hydrophilicity of SCFAs, derivatization is often employed to improve their retention on reversed-phase LC columns and enhance their ionization efficiency in the mass spectrometer. mdpi.comshimadzu.com A common derivatization agent for this purpose is 3-nitrophenylhydrazine (B1228671) (3-NPH). mdpi.comshimadzu.com

This compound can be effectively analyzed using LC-MS/MS, often in conjunction with a deuterated internal standard. nih.govresearchgate.net One study utilized D5-propionate as an internal standard for the quantification of endogenous propionate in human serum. nih.gov The samples were derivatized with 3-nitrophenylhydrazine hydrochloride and analyzed by direct infusion mass spectrometry. nih.gov Another approach involves the use of isotope-labeled internal standards without derivatization, which simplifies the sample preparation process. nih.govresearchgate.net

The following table outlines the parameters for an LC-MS/MS method for the analysis of short-chain fatty acids.

| Parameter | Value |

| LC System | Agilent 1100 HPLC |

| Column | Poroshell HPH-C18 (4 µm, 2.1 × 150 mm) |

| Mass Spectrometer | API-2000 (Applied Biosystems) |

| Internal Standard | 13C-propionic acid or D5-propionate |

| Derivatization Agent | N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride or 3-nitrophenylhydrazine hydrochloride |

This table is based on data from a study on the quantification of propionate in human serum. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Polar Metabolites

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful separation technique well-suited for the analysis of polar and charged metabolites, such as those found in metabolic studies involving this compound. mdpi.comnih.govnih.govceu.es CE offers high separation efficiency and is particularly advantageous when dealing with limited sample volumes due to its nanoliter injection requirements. nih.gov This makes it an ideal tool for metabolomics studies where sample availability may be scarce. nih.gov

CE-MS has been successfully applied to the metabolic profiling of a wide range of biological samples, including the analysis of cationic metabolites in human hepatocellular carcinoma cells. nih.gov The technique can be used for both targeted and untargeted metabolomics, allowing for the identification and quantification of a broad spectrum of metabolites. nih.gov While the use of CE-MS in metabolomics is less common compared to GC-MS and LC-MS, recent advancements in interfacing designs have improved its robustness and reproducibility. nih.gov

For the analysis of this compound and its metabolites, which are polar in nature, CE-MS offers a complementary approach to chromatography-based methods. frontiersin.org The separation in CE is based on the electrophoretic mobility of the analytes in an electric field, providing a different selectivity compared to GC and LC. ceu.es

Advanced Isotopic Analysis Techniques

Beyond chromatographic separation and tandem mass spectrometry, advanced isotopic analysis techniques provide a more detailed understanding of the isotopic composition of a sample.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the precise measurement of the relative abundance of stable isotopes in a sample. elementar.com In the context of this compound, IRMS can be used to determine the bulk isotopic content, providing a highly accurate measurement of the deuterium-to-hydrogen (D/H) ratio. nih.goviaea.orgacs.org

The analysis of D/H ratios by IRMS typically involves the conversion of the hydrogen in the organic compound into hydrogen gas (H2). nih.goviaea.org This is often achieved through high-temperature conversion at temperatures exceeding 1400°C. nih.gov The resulting H2 gas is then introduced into the IRMS, where the H2+ (m/z=2) and HD+ (m/z=3) ions are separated and their respective ion currents are measured to determine the isotope ratio. iaea.org

A significant challenge in D/H analysis by IRMS is the potential interference from helium ions, as helium is commonly used as the carrier gas. nih.gov To overcome this, modern IRMS systems incorporate energy filters to prevent low-energy helium ions from reaching the m/z 3 collector, ensuring a clean signal for HD+. nih.gov

Applications in Mechanistic Biochemical Pathway Elucidation

Tracing Carbon Flow in Propionate (B1217596) Metabolism

The core application of sodium propionate-d5 is to trace the flow of carbon atoms from propionate as it is metabolized. When introduced into a biological system, the deuterated propionate participates in the same biochemical reactions as its unlabeled counterpart. By analyzing the distribution of deuterium (B1214612) in downstream metabolites, scientists can identify the products of propionate metabolism and deduce the sequence of reactions involved. acs.orgbiorxiv.org This approach has been instrumental in confirming known metabolic pathways and discovering novel ones. nih.gov

Microorganisms exhibit diverse strategies for metabolizing propionate, a key fermentation product in many anaerobic environments. mdpi.com Isotopic tracers like this compound are invaluable for unraveling these complex microbial pathways.

In bacteria, propionate metabolism is central to their energy production and survival. Dairy propionibacteria, such as Propionibacterium freudenreichii, are known for their unique ability to produce propionic acid through the Wood-Werkman cycle. nih.govnih.gov Isotope tracing studies, analogous to those using this compound, have been crucial in delineating this and other pathways.

For instance, studies in human fecal microbial communities using radioisotopes have shown that propionate is formed via a CO2 fixation pathway. nih.gov In Escherichia coli, the use of ¹³C-labeled propionate helped distinguish between two potential routes for its metabolism: the methylcitrate cycle and the methylmalonyl-CoA pathway. asm.org The analysis of labeling patterns in metabolites like alanine (B10760859) and succinate (B1194679) confirmed that the methylcitrate cycle was the operative pathway under the studied conditions. asm.org

Research on Clostridium species, such as Clostridium sporogenes, has identified reductive Stickland metabolism as a key process for metabolizing amino acids, which can be linked to propionate metabolism. nih.gov The metabolic strategy of other anaerobes like Clostridium kluyveri involves the utilization of propionate to form longer-chain fatty acids like valerate. researchgate.net The use of derivatized deuterated propionate (d5) has been noted in analytical methods for studying these short-chain fatty acids in gut bacteria. biorxiv.org

Table 1: Key Bacterial Pathways Involving Propionate Metabolism

| Bacterial Genus | Key Metabolic Pathway | Primary Function | Tracer Application Example |

| Propionibacterium | Wood-Werkman Cycle | Propionic acid fermentation, energy capture. nih.gov | Elucidation of carbon flow to propionate. nih.gov |

| Escherichia | Methylcitrate Cycle | Propionate catabolism for entry into central metabolism. asm.org | Differentiating methylcitrate vs. methylmalonyl-CoA pathways using ¹³C-propionate. asm.org |

| Clostridium | Stickland Metabolism / Acyl-CoA Condensation | Amino acid fermentation, fatty acid chain elongation. nih.govresearchgate.net | Analysis of deuterated propionate in metabolic studies. biorxiv.org |

| Human Gut Microbiota | CO₂ Fixation Pathway | Synthesis of propionate from precursors. nih.gov | Tracing ¹⁴CO₂ into propionate. nih.gov |

This table is interactive. Click on the headers to sort.

In fungi and yeasts, propionate metabolism is important for both carbon utilization and detoxification, as high levels of propionate can be inhibitory. nih.gov The filamentous fungus Aspergillus nidulans metabolizes propionate by converting it to propionyl-CoA, which is then oxidized to acetyl-CoA through the methylcitrate cycle. nih.gov Studies on mutant strains have shown that blocking this pathway leads to the accumulation of propionyl-CoA, which inhibits key enzymes like pyruvate (B1213749) dehydrogenase. nih.gov

The oleaginous yeast Yarrowia lipolytica has been engineered to produce odd-chain fatty acids (OCFAs) using propionate as a precursor. mdpi.com Supplementing the growth media with sodium propionate is essential for OCFA synthesis, where propionyl-CoA serves as the primer for fatty acid synthesis. mdpi.com Research has demonstrated a direct correlation between the concentration of sodium propionate and the proportion of OCFAs, particularly C17:1, in the total fatty acids produced by the yeast. mdpi.com Stable isotope analysis, more broadly, is a well-established method for elucidating the nutritional dynamics and metabolic modes of various fungi. asm.orgnih.gov

Bacterial Metabolic Pathways (e.g., *Propionibacterium*, *Clostridium*)

Studying Propionate Incorporation into Macromolecules in Model Systems

This compound is used to trace how propionate contributes to the biosynthesis of larger, more complex molecules like fatty acids and proteins. Once metabolized to propionyl-CoA, its carbon backbone can be incorporated into these essential cellular components.

Propionyl-CoA, derived from propionate, is a key building block for the synthesis of odd-chain and branched-chain fatty acids. Using isotopically labeled propionate, such as propionate-d5, allows researchers to follow its incorporation into these lipid structures.

In mammalian cell lines, studies with labeled propionate have uncovered novel metabolic routes. nih.gov For example, research using deuterated (²H₂) propionate demonstrated that two propionate molecules can condense to form a six-carbon mono-unsaturated acyl-CoA, identified as trans-2-methyl-2-pentenoyl-CoA. nih.gov The loss of deuterium atoms during this process provided crucial clues to its mechanism. nih.gov In isolated rat hepatocytes, propionate has been shown to inhibit the synthesis of fatty acids and cholesterol from acetate (B1210297), highlighting its regulatory role in lipid metabolism. nih.govnih.gov

In environmental microbiology, ¹³C-labeled propionate was used to trace its conversion into polyhydroxyalkanoates (PHAs), which are microbially produced polyesters, in activated sludge. researchgate.net The labeling patterns in the resulting PHA monomers, such as hydroxyvalerate and hydroxymethylvalerate, provided solid evidence for the specific metabolic pathways operating under anaerobic conditions. researchgate.net

Table 2: Research Findings on Propionate Incorporation into Fatty Acids/Polymers

| Organism/System | Labeled Precursor | Key Finding | Resulting Product Composition | Reference |

| Yarrowia lipolytica | Sodium Propionate | Propionate is essential for odd-chain fatty acid (OCFA) synthesis. | At 5 g/L propionate, OCFAs constituted 58% of total fatty acids. mdpi.com | mdpi.com |

| Activated Sludge | [3-¹³C]propionate | Propionate is converted to polyhydroxyalkanoates (PHA). | PHA monomers: 74.2% hydroxyvalerate, 16.9% hydroxymethylvalerate. researchgate.net | researchgate.net |

| Human HepG2 Cells | [²H₂]propionate | Propionate is a precursor to a novel six-carbon acyl-CoA. | Formation of trans-2-methyl-2-pentenoyl-CoA. nih.gov | nih.gov |

This table is interactive. Click on the headers to sort.

The study of protein turnover—the continuous synthesis and degradation of proteins—is vital for understanding cellular homeostasis. fao.org Stable isotope tracers are the gold standard for these investigations. nih.govmetsol.comnih.gov While direct studies using this compound are less common than those using labeled amino acids, the metabolic link is clear. Propionate enters the tricarboxylic acid (TCA) cycle as succinyl-CoA. frontiersin.org Intermediates from the TCA cycle can then be used as precursors for the synthesis of non-essential amino acids, which are subsequently incorporated into new proteins.

The foundational technique involves labeling the body's pool of amino acids and measuring their rate of incorporation into proteins. utmb.edu A common method uses heavy water (D₂O), which provides deuterium for the de novo synthesis of non-essential amino acids. biorxiv.orgbiorxiv.org These deuterated amino acids are then built into nascent proteins, and the rate of deuterium incorporation reflects the protein synthesis rate. utmb.edu By analogy, the deuterium atoms from this compound could be traced through central metabolism into the amino acid pool and ultimately into the proteome, providing insights into how carbon from short-chain fatty acids contributes to protein synthesis.

Carbohydrate Synthesis and Gluconeogenesis Pathways (non-human models)

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital metabolic pathway. Propionate is a key substrate for this process, particularly in ruminants, but also in other animals from the metabolism of odd-chain fatty acids and certain amino acids. theclinivex.com The use of isotopically labeled propionate, such as this compound or its ¹³C-labeled counterparts, allows researchers to quantify the contribution of propionate to glucose production and to study the regulation of this pathway in various non-human models.

In studies with calf hepatocytes, propionate has been shown to promote gluconeogenesis by increasing the expression of key genes like glucose-6-phosphatase (G6PC), phosphoenolpyruvate (B93156) carboxykinase (PEPCK), and fructose (B13574) 1,6-bisphosphatase. asm.orgnih.gov Research indicates that propionate exerts this effect by modulating the mechanistic target of rapamycin (B549165) (mTOR) pathway. asm.org Specifically, it enhances the activity of mTOR complex 1 (mTORC1) while inhibiting mTOR complex 2 (mTORC2), which in turn upregulates the transcription factors controlling gluconeogenic gene expression. asm.org

Studies in rat models using ¹³C-labeled propionate have provided detailed insights into hepatic glucose metabolism. By analyzing the isotopic labeling patterns in glucose, researchers can calculate the relative fluxes through different enzymatic steps. For instance, in a study involving a CCl₄-induced model of acute liver failure in rats, [U-¹³C]propionate was used to trace metabolic fluxes. The results showed a significant increase in the relative gluconeogenic flux compared to the flux through citrate (B86180) synthase in injured livers, both in fed and fasted animals. marquette.edu This demonstrates how labeled propionate can reveal metabolic reprogramming in response to pathological conditions.

| Condition | Control Group (Flux Ratio) | CCl₄-Injured Group (Flux Ratio) | P-value |

|---|---|---|---|

| Fed | 0.80 ± 0.10 | 1.34 ± 0.24 | <0.01 |

| 24-h Fasted | 1.36 ± 0.16 | 1.80 ± 0.22 | <0.01 |

The data represents the ratio of gluconeogenic flux (OAA → PEP) to the flux through citrate synthase.

These studies, while often using ¹³C labels, establish a clear principle: isotopically labeled propionate is a critical tool for dissecting the complex regulation and flux of the gluconeogenesis pathway in non-human models. This compound would be used in a similar manner, with detection by deuterium-sensitive methods like ²H-NMR or mass spectrometry.

Elucidating Enzyme Reaction Mechanisms

The substitution of hydrogen with deuterium, as in this compound, alters the vibrational frequency of C-D bonds compared to C-H bonds. This mass difference is the basis for the kinetic isotope effect (KIE), a powerful tool for investigating the transition states and rate-limiting steps of enzymatic reactions. acs.orgbiorxiv.org

Kinetic Isotope Effect (KIE) Studies with Deuterated Substrates

The KIE is the ratio of the reaction rate for a light isotopologue (containing hydrogen) to that of a heavy isotopologue (containing deuterium). acs.org By measuring how the rate of an enzyme-catalyzed reaction changes upon substituting a standard propionate substrate with this compound, researchers can infer whether a C-H bond is broken or altered during the reaction's slowest step.

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. nih.govwisc.edu Because the C-D bond has a lower zero-point energy than the C-H bond, it requires more energy to break, resulting in a slower reaction rate for the deuterated substrate. acs.orgbiorxiv.org A significant primary KIE (typically kH/kD > 2) is strong evidence that C-H bond cleavage is a rate-limiting event.

For example, studies on the E2 elimination reaction of 2-bromopropane (B125204) showed that the hydrogen-containing version reacted 6.7 times faster than its deuterated counterpart, providing clear evidence for C-H bond breaking in the transition state. nih.gov In the context of an enzyme that metabolizes propionate, if the abstraction of a proton from the α- or β-carbon is the rate-limiting step, using this compound would result in a significantly lower reaction rate. A kinetic analysis of coproheme decarboxylase using a deuterated substrate revealed a KIE of approximately 2, indicating that the cleavage of the propionate Cβ–H bond is partially rate-limiting. biorxiv.org

A secondary KIE occurs when the bond to the isotope is not broken in the rate-limiting step, but the hybridization of the carbon atom to which it is attached changes. acs.orgacs.org These effects are generally smaller than primary KIEs (often in the range of kH/kD = 0.8–1.4) but provide valuable information about the transition state structure. acs.org

α-Secondary KIEs : Occur when the isotopic substitution is on the carbon atom undergoing the reaction. A change from sp³ (tetrahedral) to sp² (trigonal planar) hybridization during the transition state typically results in a normal KIE (kH/kD > 1), as the C-H(D) bending vibrations become less restricted. Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD < 1).

β-Secondary KIEs : Occur when the substitution is on an adjacent carbon. These effects are often associated with hyperconjugation, where the C-H(D) bond helps to stabilize a developing charge or radical at the neighboring reaction center.

By using this compound, which is deuterated at both the α- (CD₂) and β- (CD₃) positions, researchers can probe subtle changes in geometry and electronic structure at both positions during the enzymatic transition state, even if no bonds to deuterium are cleaved.

Primary Kinetic Isotope Effects

Stereochemical Analysis of Enzymatic Reactions

Enzymes are highly stereospecific, often acting on only one enantiomer of a chiral substrate or producing a single stereoisomer. Deuterium labeling is a classic method for investigating the stereochemical course of enzymatic reactions. nih.gov By synthesizing stereospecifically deuterated substrates, scientists can determine which specific hydrogen atom (pro-R or pro-S) is removed or added by an enzyme.

For instance, in the study of the enzyme DmdC, which is involved in the degradation of dimethylsulfoniopropionate, stereoselectively deuterated substrate surrogates were synthesized. mdpi.com Analysis of the reaction products revealed that the enzyme specifically abstracts the 2-pro-R proton and the 3-pro-S hydride, establishing an anti-elimination stereochemistry for the reaction. mdpi.com Similarly, studies on polyketide biosynthesis used isotopically labeled propionate to trace the generation of stereoisomers of methylmalonyl-CoA, elucidating the stereochemical course of the polyketide synthase enzyme complex. nih.gov These approaches, applied with stereospecifically deuterated this compound, can precisely map the three-dimensional course of an enzyme-catalyzed reaction involving propionate.

Active Site Characterization and Substrate Binding Dynamics

Understanding how a substrate like propionate binds within an enzyme's active site is crucial to understanding the enzyme's function. Deuterium-labeled substrates are valuable tools for this purpose, often used in conjunction with spectroscopic techniques like NMR and Electron Paramagnetic Resonance (EPR).

NMR spectroscopy can provide detailed information about protein-ligand interactions. Using a deuterated substrate like this compound can simplify complex NMR spectra, allowing for the easier detection of signals from the ligand in its protein-bound state. nih.govbiorxiv.org Studies on heme oxygenase with propionate-modified substrates have used NMR to establish that a salt bridge between a specific propionate group and a lysine (B10760008) residue (Lys16) in the active site is crucial for substrate binding.

These techniques, empowered by the use of this compound, allow for a detailed characterization of the enzyme's active site, the precise orientation of the bound substrate, and the dynamic changes that occur during catalysis.

Metabolic Flux Analysis (MFA) in Non-Human Biological Systems

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing stable isotope-labeled substrates, such as this compound, into a biological system, researchers can trace the path of the labeled atoms through the metabolic network. nih.govrsc.org This technique provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations or gene expression levels alone. chromservis.eu The use of stable isotopes like deuterium (D) is central to many modern metabolic research approaches. ckisotopes.com In non-human biological systems, including microbial cultures and cell lines, MFA with this compound offers a window into the complex and interconnected pathways of central carbon metabolism. nih.govmdpi.com

Propionate itself is a significant short-chain fatty acid (SCFA) involved in various metabolic processes. biorxiv.orgnih.gov It is produced by gut microbiota from dietary fiber and serves as an energy source for the host. biorxiv.orgnih.gov Within cells, propionyl-CoA, derived from propionate or the breakdown of branched-chain amino acids and odd-chain fatty acids, is linked to the tricarboxylic acid (TCA) cycle. nih.govnih.gov Understanding the fluxes through propionate-utilizing pathways is crucial for fields ranging from microbial biotechnology to the study of metabolic adaptations in different organisms. osti.govnih.gov

To accurately interpret the data from this compound tracing experiments, robust mathematical models of metabolism are essential. osti.gov These models consist of a network of biochemical reactions representing the known metabolic pathways of the organism under study. frontiersin.org The development of an isotope tracing model involves defining the stoichiometry of the reactions, the carbon transitions for each reaction, and the labeling pattern of the supplied tracer, in this case, deuterated propionate.

When this compound is introduced, the five deuterium atoms on the propionate molecule are tracked as they are incorporated into various downstream metabolites. The specific distribution of these deuterium labels (isotopologues) in metabolites like succinyl-CoA, methylmalonyl-CoA, and subsequent TCA cycle intermediates is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ckisotopes.comroyalsocietypublishing.org

The development process for these models includes several key steps:

Network Reconstruction: A detailed metabolic network map is created, focusing on pathways that metabolize propionate. This includes the canonical vitamin B12-dependent pathway via methylmalonyl-CoA mutase (MMUT) and alternative routes like the 2-methylcitrate cycle. nih.govnih.gov

Tracer Input Definition: The model must account for the precise isotopic composition of the supplied this compound (e.g., 98% purity). chromservis.eubiorxiv.org

Flux Estimation Algorithms: The labeling data from MS or NMR is fed into computational algorithms. These tools solve a system of algebraic equations that relate the measured isotopologue distributions to the unknown intracellular fluxes, thereby estimating the rate of each reaction in the network. rsc.orgosti.gov

For instance, in studies of the nematode Caenorhabditis elegans, supplementing with 2H5-propionate allowed researchers to trace its conversion to deuterated 3-hydroxypropionate (B73278) (3HP) and D-2-hydroxyglutarate (D-2HG), confirming the activity of the propionate shunt pathway. biorxiv.orgnih.gov Similarly, in studies of ruminant animals, this compound has been used as an internal standard to analyze volatile fatty acid (VFA) production, a key aspect of their energy metabolism. vt.edu The models used in these contexts must be tailored to the specific metabolic capabilities of the organism being studied.

This compound is a valuable tool for quantifying metabolic fluxes in a variety of non-human systems, from single-celled organisms to complex cell cultures. The quantification of these fluxes provides critical insights into how cells adapt their metabolism to different conditions. embopress.org

In microbial cultures, such as Escherichia coli or Corynebacterium glutamicum, propionate can be a key carbon source. MFA studies using labeled propionate have elucidated the activity of pathways like the 2-methylcitrate cycle, which is essential for propionate metabolism in many bacteria. nih.gov By measuring the incorporation of deuterium from propionate-d5 into proteinogenic amino acids, researchers can infer the fluxes through central metabolic pathways, including the TCA cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. royalsocietypublishing.orgshimadzu.com

A study on Mycobacterium tuberculosis demonstrated the bacterium's ability to co-metabolize multiple carbon sources. Using 13C-labeled substrates, the study revealed that the partitioning of flux between the TCA cycle and the glyoxylate (B1226380) shunt, combined with a reversible methyl citrate cycle, is fundamental to its metabolic flexibility. embopress.org While this study used 13C, a similar approach with this compound could specifically probe the pathways directly linked to propionate degradation and its anaplerotic contribution to the TCA cycle.

In cell line research, propionate metabolism can vary significantly between cell types. For example, a study comparing fibroblast and colon-derived cell lines found differential utilization of vitamin B12-dependent and independent pathways for propionate metabolism. nih.gov While fibroblasts primarily used the canonical MMUT pathway to funnel propionate carbons into the TCA cycle, colon cells showed a significant reliance on a β-oxidation-like pathway. nih.gov Using a tracer like this compound in such systems allows for precise quantification of the flux through each competing pathway.

The table below presents hypothetical data based on findings from real-world studies, illustrating how flux data might be presented in a study using this compound to compare propionate metabolism in two different microbial species.

| Metabolic Flux | E. coli (mmol/gDW/hr) | C. glutamicum (mmol/gDW/hr) | Pathway |

| Propionate Uptake | 10.0 | 10.0 | - |

| Propionyl-CoA to Methylmalonyl-CoA | 0.5 | 9.2 | Vitamin B12-dependent |

| Propionyl-CoA to 2-Methylcitrate | 9.5 | 0.8 | 2-Methylcitrate Cycle |

| Flux through Isocitrate Dehydrogenase | 12.3 | 8.5 | TCA Cycle |

| Flux through Isocitrate Lyase | 6.8 | 1.2 | Glyoxylate Shunt |

This table is a representative example and does not reflect actual experimental results.

To gain a more comprehensive understanding of metabolic regulation, data from this compound tracing is increasingly being integrated with other "omics" datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite concentrations). nih.govnih.gov This multi-omics approach provides a systems-level view of how cellular processes are coordinated. biorxiv.org

For example, a change in metabolic flux quantified by MFA might be explained by an observed upregulation in the transcription of the gene encoding the enzyme that catalyzes that specific reaction (transcriptomics). researchgate.net Alternatively, proteomics data could reveal changes in the abundance of the enzyme itself. Metabolomics provides a snapshot of the concentrations of metabolic intermediates, which can be affected by flux changes. chromservis.eu

The INTEGRATE pipeline is one example of a computational framework designed to integrate transcriptomics and metabolomics data with constraint-based modeling to characterize metabolic regulation. nih.gov Such an approach could be used to analyze a dataset where this compound tracing reveals a shift in propionate metabolism. By overlaying transcriptomic data, researchers could determine if the shift is due to transcriptional regulation of key enzymes in the competing pathways.

In a study of C. elegans with a mutation affecting the propionate shunt, researchers combined isotope tracing with 2H5-propionate with transcriptome analysis to understand the resulting phenotypes. biorxiv.orgnih.gov This integrated approach revealed that the observed mitochondrial dysfunction was linked to the accumulation of the metabolite 3HP, which was a direct consequence of the impaired metabolic flux through the shunt. nih.gov

The synergy between MFA and other omics techniques is powerful. While MFA provides the crucial, dynamic information on pathway activity, the other omics layers provide context and help to uncover the underlying regulatory mechanisms—be they at the level of gene transcription, protein translation, or allosteric regulation by metabolites. embopress.orgresearchgate.net This integrated analysis is essential for building predictive models of metabolism and for metabolic engineering efforts in microbial systems. frontiersin.orgplos.org

Advanced Research Applications of Deuterated Propionate Tracers

Investigating Environmental Degradation Pathways of Propionate (B1217596)

The use of deuterated propionate, such as sodium propionate-d5, is instrumental in elucidating the environmental fate of propionate, a key intermediate in the anaerobic decomposition of organic matter. Stable isotope tracers help to link microbial identity with metabolic function, providing a direct view of which organisms are actively consuming the substrate. oup.com

In complex microbial communities found in soil and water, deuterated propionate tracers help identify the specific bacterial populations responsible for propionate consumption. oup.com For instance, studies in anoxic sediments have utilized 13C-labeled propionate to demonstrate that certain sulfate-reducing bacteria can directly uptake propionate from the pore water. oup.com This approach has revealed niche differentiation, showing that different bacterial groups are involved in the degradation of acetate (B1210297) versus propionate. oup.com The combination of stable isotope labeling with molecular biology techniques, such as Stable Isotope Probing (SIP), allows researchers to identify the specific microbial taxa that incorporate the labeled propionate into their biomass, thus pinpointing the active players in the degradation process. wur.nl

Deuterated propionate tracers are crucial for distinguishing between different degradation pathways under both anaerobic and aerobic conditions. In anaerobic environments, propionate is a significant intermediate in methanogenesis. nih.gov Studies using carbon-labeled propionate have shown that it is typically degraded to acetate, carbon dioxide, and hydrogen by non-methanogenic organisms before being converted to methane. nih.gov The labeling pattern in the resulting acetate can reveal whether the degradation proceeds through a randomizing or a direct pathway. nih.gov

Under sequential anaerobic and aerobic conditions, such as in activated sludge systems for wastewater treatment, deuterated tracers help to unravel the metabolic intricacies of specialized microorganisms like Glycogen Accumulating Organisms (GAOs) and Polyphosphate Accumulating Organisms (PAOs). nih.gov These organisms compete for carbon sources like propionate. Isotope labeling studies have shown that during the anaerobic phase, these organisms convert propionate into storage polymers like polyhydroxyalkanoates (PHA). nih.gov In the subsequent aerobic phase, these stored polymers are consumed for growth and, in the case of PAOs, for the uptake of phosphate (B84403). nih.gov By tracing the labeled carbon, researchers can quantify the metabolic fluxes and develop detailed models of these important biogeochemical processes. nih.govresearchgate.net

Table 1: Microbial Degradation of Propionate in Environmental Systems

| Environment | Microbial Group | Degradation Pathway | Tracer Application | Key Findings |

|---|---|---|---|---|

| Anoxic Sediment | Sulfate-Reducing Bacteria | Direct uptake | 13C-labeled propionate | Niche differentiation between acetate and propionate consumers. oup.com |

| Methanogenic Culture | Mixed microbial community | Conversion to acetate, CO2, H2 | 13C-labeled propionate | Propionate degradation occurs via a randomizing pathway. nih.gov |

| Activated Sludge | Glycogen Accumulating Organisms (GAOs) | Anaerobic uptake and PHA formation, aerobic PHA consumption | 13C-labeled propionate | Elucidation of the metabolic model for propionate by GAOs. researchgate.net |

| Activated Sludge | Phosphorus-Accumulating Organisms (PAOs) | Anaerobic conversion to PHA, aerobic P uptake | 13C-labeled propionate | Quantified the relationship between PHA degradation and phosphorus uptake. nih.gov |

Microbial Communities in Soil and Water Environments

Application in Food Science and Fermentation Research (non-human, non-clinical)

In the realm of food science, deuterated propionate tracers are invaluable for understanding the complex biochemical reactions that occur during fermentation, which are essential for the development of flavor, aroma, and texture in many food products.

Propionic acid fermentation is a key process in the production of certain foods, such as Swiss-type cheeses. mdpi.com The use of deuterated tracers can help to elucidate the metabolic pathways employed by propionibacteria. mdpi.com These bacteria can convert substrates like lactose (B1674315) into propionic acid, acetic acid, and carbon dioxide. science.gov By introducing labeled substrates, researchers can track the flow of carbon through the various metabolic routes, such as the methylmalonyl-CoA pathway. mdpi.com This provides a deeper understanding of the stoichiometry and regulation of these fermentations, which can be used to optimize production processes and improve product quality. mdpi.comscience.gov For example, studies have investigated how different carbon sources influence the production of organic acids and biomass by various strains of propionic acid bacteria. mdpi.com

The characteristic aroma and flavor of many fermented foods are due to a complex mixture of volatile organic compounds (VOCs). mdpi.com Deuterated tracers, including labeled amino acids that can be converted to propionate derivatives, are used to trace the origin and transformation of these important compounds. mdpi.comnih.govacs.org For example, in cheesemaking, the degradation of amino acids like leucine (B10760876) can lead to the formation of key aroma compounds. acs.org By using isotopically labeled precursors, researchers can quantify the conversion rates to specific volatile compounds and understand how different microbial strains or processing conditions affect the final flavor profile. mdpi.comacs.org This knowledge is critical for controlling and enhancing the sensory attributes of fermented food products. mdpi.com

Table 2: Application of Deuterated Tracers in Food Fermentation Research

| Food Product | Research Focus | Tracer Used | Key Findings |

|---|---|---|---|

| Gouda-type Cheese | Formation of key aroma compounds | (13C6)-l-leucine, (2H3)-2-keto-4-methylpentanoic acid | Quantified the formation of branched-chain fatty acids during ripening. acs.org |

| Wine | Nitrogen metabolism of non-Saccharomyces yeasts | 15N-labeled nitrogen sources, 13C-labeled amino acids | Revealed differences in nitrogen redistribution towards protein and volatile compound synthesis between yeast species. mdpi.com |

| Wine | Nitrogen metabolism in different Saccharomyces species | 15N- and 13C-labeled nitrogen sources | Showed species-specific preferences for nitrogen sources and differences in the timing of volatile compound synthesis. nih.gov |

| General Fermentation | Propionic acid production | Labeled lactose | An extractive fermentation process can enhance propionate productivity. science.gov |

Elucidation of Fermentation Pathways in Food Matrices

Biomedical Research Models (Non-Human and In Vitro Systems)

In the context of biomedical research, this compound is utilized in non-human and in vitro models to investigate the metabolic roles of propionate, a key short-chain fatty acid (SCFA) produced by gut microbiota.

In vitro studies using cell cultures are fundamental to understanding the direct effects of propionate on cellular processes. For example, research on human adipose tissue has shown that propionate can influence the expression of hormones like leptin and resistin. nih.gov In models of endothelial cell senescence, which is a driver of cardiovascular aging, metabolites produced by gut bacteria, including those related to propionate metabolism, are being investigated for their role. nih.gov

Animal models, particularly mice, are used to study the systemic effects of propionate. Studies have shown that supplementation with propionate can prevent diet-induced obesity and influence food intake by stimulating the release of satiety-related hormones. nih.gov Furthermore, in models of gut inflammation, the role of SCFAs like propionate is being explored, with some studies reporting decreased fecal concentrations of propionate in ulcerative colitis patients. nih.gov Deuterated tracers in these non-human models can help to track the absorption, distribution, and metabolic fate of propionate, providing insights into its mechanisms of action. nih.gov

Studies on Animal Models of Metabolic Disorders (e.g., rodents, not human clinical trials)

Deuterated and other stable isotope-labeled propionate tracers are instrumental in studying metabolic dysregulation in rodent models of diseases like diabetes, obesity, and inherited metabolic disorders. nih.govnih.gov These tracers allow researchers to quantify fluxes through key metabolic pathways in vivo, providing a detailed picture of systemic metabolism. nih.gov An important consideration in these studies is ensuring that the tracer itself does not interfere with the metabolic processes being measured. Research has confirmed that infusing propionate at tracer levels does not perturb basal hepatic glucose production or oxygen consumption in mice, validating its use for metabolic flux analysis. researchgate.netjci.org

In mouse models of propionic acidemia (PA), a genetic disorder affecting the enzyme propionyl-CoA carboxylase, studies have tracked the metabolic fate of propionyl-CoA. nih.gov Research in Pcca mutant mice revealed that fasting surprisingly mitigates metabolic abnormalities by reducing the production of propionate by the gut microbiome and enhancing the disposal of propionyl-CoA through other pathways. nih.gov Specifically, during a 23-hour fast, a significant reduction in microbiome-derived propionate was observed in the portal vein, which contributed to a decrease in the disease biomarker propionylcarnitine. nih.gov

In studies of diet-induced obesity, propionate metabolism is a key area of investigation due to its role as a major short-chain fatty acid (SCFA) produced by gut microbiota. acs.org In obesity-resistant mice, metabolic profiling revealed different signatures of SCFA metabolism compared to obesity-prone mice, highlighting the intricate link between gut microbe activity and host energy balance. nih.gov Furthermore, using tracers like [U-13C]propionate in conjunction with deuterium (B1214612) oxide (D2O) in rodent models allows for the detailed quantification of hepatic glucose production pathways, distinguishing the contributions of gluconeogenesis and glycogenolysis. nih.govphysiology.org These techniques have been applied to study the metabolic adaptations to high-fat diets and conditions like non-alcoholic fatty liver disease (NAFLD). nih.gov For instance, in a study on human participants with NAFLD, [U-13C]propionate infusion revealed a twofold increase in mitochondrial oxidative flux, demonstrating how these tracers can elucidate specific metabolic dysregulations. nih.gov

Table 1: Research Findings from Propionate Tracer Studies in Rodent Models

| Study Focus | Animal Model | Key Findings with Propionate/Tracers | Reference |

| Propionic Acidemia | Pcca-/-(A138T) mice | Fasting significantly reduced portal vein propionate from the gut microbiome, lowering disease biomarkers. | nih.gov |

| Hepatic Glucose Metabolism | C57BL/6J mice | [13C3]propionate and 2H2O tracers enabled quantification of hepatic glucose and intermediary metabolism from small plasma samples. | physiology.org |

| Tracer Validation | C57BL/6 mice | Infusion of propionate at tracer concentrations did not alter endogenous glucose production or hepatic oxygen consumption. | jci.org |

| Diet-Induced Obesity | C57BL/6J mice | Obesity-resistant mice showed different fecal volatile metabolite signatures, including changes in ethyl propionate, compared to obesity-prone mice. | nih.gov |

| Diabetic Neuropathy | Streptozocin-induced diabetic mice | Propionate administration improved glucose intolerance, reduced oxidative stress (ROS), and increased antioxidant enzyme (CAT, SOD) activity in the brain. | biorxiv.org |

In Vitro Cell Culture Models for Cellular Metabolism Research

In vitro cell culture systems provide a controlled environment to dissect the specific cellular and molecular mechanisms of metabolism, and deuterated propionate tracers are invaluable in these settings. e-enm.orgmdpi.com By introducing a labeled substrate like this compound to cultured cells, researchers can trace its conversion into downstream metabolites, thereby mapping the activity of specific intracellular pathways. e-enm.org

A significant application is in the study of inherited metabolic diseases. For example, researchers have used [13C3]propionate in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from patients with propionic acidemia (PA). researchgate.netnih.gov These studies confirmed that the genetic mutation leads to impaired activity of the enzyme propionyl-CoA carboxylase. The tracer allowed for the tracking of propionate metabolism, revealing that in diseased cells, there is low incorporation of the label into TCA cycle intermediates like malate (B86768) and citrate (B86180). nih.gov This demonstrated a disruption in the ability of propionyl-CoA to enter the TCA cycle. nih.gov Furthermore, these experiments uncovered a metabolic switch in the PA cardiomyocytes; unable to efficiently use fatty acids, the cells increased their reliance on glucose metabolism, a less energy-efficient process that may contribute to cardiac dysfunction. researchgate.netnih.gov The studies also showed that accumulated propionyl-CoA could be hydrolyzed back to propionate and exported from the cell, acting as a metabolic "pressure valve". researchgate.net

Perfused organ systems, such as the isolated perfused liver, represent another form of in vitro model where these tracers are applied. In perfused mouse livers, the use of [U-13C]propionate helped to measure anaplerotic flux (the replenishment of TCA cycle intermediates). jci.org These experiments are crucial for understanding how different substrates and hormonal signals, like insulin, regulate hepatic metabolism under various conditions, such as high fatty acid availability. jci.org

Table 2: Application of Propionate Tracers in In Vitro Metabolic Studies

| Cell/Tissue Model | Tracer Used | Research Question | Key Finding | Reference |

| hiPSC-Cardiomyocytes (Propionic Acidemia) | [13C3]Propionate | To investigate the metabolic consequences of PCCA gene mutations. | Impaired propionyl-CoA entry into the TCA cycle; metabolic shift from fatty acid oxidation to increased glucose metabolism. | researchgate.netnih.gov |

| Perfused Mouse Liver | [U-13C]Propionate | To measure anaplerotic, cataplerotic, and TCA cycle fluxes. | Propionate is a reliable tracer for anaplerosis and GNG; high fatty acids increase oxidative metabolism and anaplerosis. | jci.org |

| hiPSC-Cardiomyocytes (Propionic Acidemia) | [13C3]Propionate | To trace the fate of accumulated propionyl-CoA. | Accumulated propionyl-CoA is hydrolyzed to propionate and exported from the cell as a secondary regulatory mechanism. | researchgate.net |

Deuterium-Labeled Metabolite Profiling in Complex Biological Extracts

Profiling metabolites labeled with stable isotopes like deuterium from complex biological matrices (e.g., plasma, urine, tissue extracts) is a cornerstone of metabolic flux analysis. nih.govfrontiersin.org The general workflow involves extracting metabolites from the biological sample, separating them using chromatographic techniques, and analyzing them with a mass spectrometer or NMR spectrometer. nih.gov The use of a deuterated standard like this compound is critical for quantitative accuracy, as it can be added early in the sample preparation process to account for any metabolite loss during extraction and analysis. chemie-brunschwig.ch

The analytical goal is to measure the mass isotopomer distribution (MID) of downstream metabolites. An isotopomer is a molecule that differs in the isotopic composition of its atoms. nih.gov By analyzing the pattern and extent of deuterium incorporation into various metabolites, researchers can deduce the activity of the metabolic pathways connecting the tracer to the measured product. ox.ac.uk

Analytical Techniques:

Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), this is the most common technique. nih.gov MS separates ions based on their mass-to-charge ratio, allowing it to distinguish between unlabeled and deuterium-labeled versions of a metabolite. researchgate.net GC-MS is particularly effective for analyzing volatile, low-molecular-weight compounds like short-chain fatty acids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the specific position of the deuterium label within a molecule, which can offer a more detailed view of certain metabolic rearrangements, such as those within the TCA cycle. nih.govresearchgate.net

Software tools have been developed to aid in the complex data analysis required for these experiments. For instance, programs like X13CMS can automatically process untargeted metabolomics data to find and identify metabolites that have incorporated an isotopic label, without prior knowledge of the expected metabolic products. researchgate.net This untargeted approach can lead to the discovery of novel biochemical pathways. researchgate.net By tracing the path of deuterium from this compound, researchers can build a dynamic map of cellular metabolism, revealing how pathways are regulated in health and disease. eurisotop.com

Computational and Theoretical Approaches in Deuterium Labeling Research

Isotope Effect Calculations and Predictions

One of the most significant consequences of substituting hydrogen with deuterium (B1214612) is the kinetic isotope effect (KIE), a change in the rate of a chemical reaction. wikipedia.org Computational chemistry provides powerful tools to calculate and predict the magnitude of these effects, stemming from the mass difference between the isotopes.

The difference in mass between hydrogen (¹H) and deuterium (²H) directly impacts the vibrational frequencies of chemical bonds. The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. This difference in vibrational energy, specifically the zero-point energy (ZPE), is the fundamental origin of most isotope effects. rsc.orgprinceton.edu

Quantum chemical methods, such as Density Functional Theory (DFT), are used to perform these calculations. acs.org By solving the Schrödinger equation for the molecule, these methods can accurately predict the vibrational frequencies for all its isotopologues. For propionate (B1217596), calculations would show a significant shift to lower frequencies for the C-D stretching and bending modes compared to the C-H modes in the non-deuterated molecule. chemrxiv.org A computational study on propionate isotopologues bound to a human olfactory receptor found that high-frequency C-H modes are approximately 800 cm⁻¹ higher in energy than their deuterated counterparts, a large separation relative to thermal fluctuations. chemrxiv.org These calculated frequencies can be compared with experimental data from infrared or Raman spectroscopy to validate the computational model. ulb.ac.benih.gov

| Vibrational Mode | Calculated Frequency (C-H) (cm⁻¹) | Calculated Frequency (C-D) (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| Symmetric CH₃/CD₃ Stretch | ~2950 | ~2100 | ~850 |

| Asymmetric CH₃/CD₃ Stretch | ~3020 | ~2250 | ~770 |

| Symmetric CH₂/CD₂ Stretch | ~2900 | ~2050 | ~850 |

| Asymmetric CH₂/CD₂ Stretch | ~2980 | ~2180 | ~800 |

This table presents representative calculated vibrational frequencies for C-H and C-D stretching modes in a propionate-like molecule, illustrating the significant isotopic shift upon deuteration. Values are approximations based on published data for similar molecules. chemrxiv.org

Transition State Theory (TST) is a cornerstone for the theoretical calculation of reaction rates and kinetic isotope effects. mdpi.com TST models the reaction as proceeding from reactants to products through a high-energy transition state. The rate of the reaction is dependent on the free energy difference between the reactants and the transition state. princeton.edu

Because deuteration lowers the zero-point energy of the C-D bond in the reactant more than in the typically less-bonded transition state, the activation energy for breaking a C-D bond is higher than for a C-H bond. princeton.edu This results in a slower reaction rate for the deuterated compound, known as a "normal" KIE (kH/kD > 1). wikipedia.org Computational methods applying TST can calculate the geometries and vibrational frequencies of both the reactant (e.g., propionate-d5) and the transition state for a given reaction, allowing for the prediction of the KIE. diva-portal.orgaip.org These predictions are invaluable for elucidating reaction mechanisms, as the magnitude of the KIE can indicate the extent to which a specific C-H bond is broken in the rate-determining step of a reaction.

Quantum Chemical Calculations of Vibrational Frequencies

Bioinformatics Tools for Isotope Tracing Data Analysis

Stable isotope tracing experiments using compounds like sodium propionate-d5, particularly in the field of metabolomics, generate vast and complex datasets. nih.govacs.org Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to measure the incorporation of deuterium into various metabolites. nih.gov The analysis of this data to extract meaningful biological information requires specialized bioinformatics software. frontiersin.org

These computational tools automate and standardize the key steps of data processing: